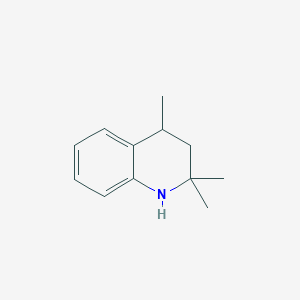

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Overview

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the catalytic hydrogenation of 2,2,4-trimethylquinoline. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Catalytic hydrogenation is a typical method.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed:

Oxidation: Quinoline derivatives

Reduction: Saturated tetrahydroquinoline derivatives

Substitution: Substituted tetrahydroquinoline derivatives

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a reagent in the synthesis of sensitizers for dye-sensitized solar cells. It is also utilized in the preparation of phenothiazinium photosensitizers which are crucial for photodynamic therapy and other light-activated processes.

Biology

Research indicates that 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits neuroprotective properties. A study demonstrated its effectiveness in reducing oxidative stress and inflammation in animal models of Parkinson’s disease. Specifically, derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline were shown to alleviate oxidative stress markers and improve motor coordination in rats subjected to rotenone-induced Parkinsonism .

Medicine

The medicinal applications are noteworthy; derivatives of this compound have been studied for their antioxidant and anti-inflammatory activities. These properties make them potential candidates for therapeutic interventions in neurodegenerative diseases and other conditions characterized by oxidative stress .

Industrial Applications

In industrial contexts, this compound is used as an antioxidant and corrosion inhibitor. Its ability to stabilize materials against degradation makes it valuable in various manufacturing processes.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Sensitizers for solar cells | Enhances light absorption |

| Biology | Neuroprotection | Reduces oxidative stress |

| Medicine | Antioxidant agents | Scavenges free radicals |

| Industry | Corrosion inhibitor | Stabilizes materials |

Case Study 1: Neuroprotective Effects

A study published in PMC investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on oxidative stress in a rat model of Parkinson’s disease. The results indicated significant reductions in pro-inflammatory cytokines and improved motor coordination scores compared to control groups treated with standard medications like rasagiline .

Case Study 2: Industrial Application

Research has shown that incorporating this compound into industrial formulations enhances the longevity of materials exposed to corrosive environments. This application is particularly relevant in sectors such as automotive and construction where material degradation can lead to significant economic losses.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways:

Antioxidant Properties: The compound enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress.

Neuroprotection: It normalizes chaperone activity and suppresses apoptosis, thereby protecting neurons from damage in neurodegenerative diseases.

Anti-inflammatory Effects: The compound reduces the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline: A less substituted derivative with similar structural features.

2,2,4-Trimethylquinoline: The non-hydrogenated form of the compound.

Phenothiazinium Derivatives: Compounds with similar applications in photosensitization and antimicrobial activity.

Uniqueness: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications .

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties of TMTHQ, focusing on its neuroprotective effects, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

TMTHQ features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. Its molecular formula is C12H15N, and it possesses unique methyl group arrangements that influence its chemical reactivity and biological activity.

1. Neuroprotective Effects

Research indicates that TMTHQ exhibits significant neuroprotective properties. A study demonstrated that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation in models of neurodegenerative diseases such as Parkinson's disease. HTHQ was shown to:

- Reduce oxidative stress markers : It decreased levels of 8-isoprostane and lipid oxidation products in rat models .

- Improve motor coordination : HTHQ treatment resulted in enhanced motor coordination scores compared to control groups .

- Regulate inflammatory responses : The compound inhibited the expression of pro-inflammatory cytokines and reduced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .

2. Antioxidant Properties

TMTHQ has been recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by:

- Increasing antioxidant enzyme activity : TMTHQ boosts the activity of enzymes that combat oxidative stress.

- Scavenging free radicals : The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

3. Anti-inflammatory Effects

The anti-inflammatory potential of TMTHQ is notable. It has been shown to:

- Inhibit pro-inflammatory pathways : By reducing the activation of NF-κB and other inflammatory mediators, TMTHQ can mitigate inflammation-related damage in neural tissues .

The biological activity of TMTHQ is attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : TMTHQ enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : The compound normalizes chaperone activity and suppresses apoptosis in neuronal cells under stress conditions.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study focused on the effects of HTHQ on rats with rotenone-induced Parkinsonism. The findings included:

| Parameter | Control Group | HTHQ Treatment |

|---|---|---|

| Motor Coordination Score | Low | High |

| Tyrosine Hydroxylase Levels | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

| NF-κB Expression | High | Low |

HTHQ significantly improved motor functions and reduced oxidative stress markers compared to controls .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of TMTHQ derivatives. The study revealed that:

| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |

|---|---|---|

| 6-Hydroxy-TMTHQ | 85 | 25 |

| TMTHQ | 70 | 40 |

These results indicate that modifications to the TMTHQ structure can enhance its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

- Methodology : The compound is typically synthesized via cyclization of substituted amines. For example, epichlorohydrin reacts with aromatic amines (e.g., diphenylamine) to form intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes intramolecular cyclization under heat to yield the tetrahydroquinoline core . Substituent location (e.g., methyl groups at positions 2, 2, and 4) dictates reaction conditions, such as temperature and catalyst choice, to avoid steric hindrance and ensure regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : Assign methyl group resonances (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and aromatic protons to confirm substitution patterns.

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in studies of similar tetrahydroquinoline derivatives (e.g., (4R)-4-(biphenyl) analogs) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 189 for C12H15N) and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives in preclinical models?

- Key Findings :

- Antioxidant activity : 6-Hydroxy-2,2,4-trimethyl derivatives reduce oxidative stress markers (e.g., 8-isoprostane, protein carbonyls) in rat Parkinson’s disease models by scavenging ROS .

- Anti-inflammatory effects : Suppression of NF-κB pathway and pro-inflammatory cytokines (e.g., IL-6, TNF-α) has been observed, linked to improved motor function in neurodegeneration studies .

Q. How do structural modifications (e.g., hydroxylation, fluorination) alter the compound’s physicochemical properties?

- Methodology :

- Hydroxylation : Introducing -OH groups (e.g., at position 6) increases polarity, enhancing solubility and antioxidant capacity via hydrogen bonding .

- Fluorination : Fluorine at position 6 (as in 6-fluoro analogs) improves metabolic stability and bioavailability by reducing cytochrome P450-mediated degradation .

Q. What are the primary applications of tetrahydroquinoline derivatives in non-pharmaceutical research?

- Applications :

- Corrosion inhibition : Methyl and aryl substituents enhance adsorption on metal surfaces, forming protective layers .

- Dye synthesis : Conjugated π-systems in tetrahydroquinolines enable absorption in visible spectra, useful in photoresponsive materials .

Advanced Research Questions

Q. How can mechanistic contradictions in the antioxidant efficacy of this compound derivatives be resolved across different experimental models?

- Methodology :

- Dose-response studies : Compare ROS scavenging at varying concentrations (e.g., 10–100 μM) in vitro (cell-free assays) vs. in vivo (rodent models) to identify threshold effects .

- Pathway analysis : Use siRNA knockdowns to isolate contributions of Nrf2/ARE vs. NF-κB pathways in neuroprotection .

Q. What strategies optimize stereoselective synthesis of optically active this compound derivatives?

- Methodology :

- Enzymatic resolution : Lipases (e.g., Candida antarctica lipase B) or acyltransferases enantioselectively hydrolyze racemic alcohols, achieving >90% enantiomeric excess .

- Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation to control stereochemistry at position 4 .

Q. How do conflicting reports on catalytic efficiency in tetrahydroquinoline synthesis arise, and how can they be addressed?

- Analysis :

- Catalyst variability : Compare Pd/C vs. Raney Ni in hydrogenation steps; Pd/C often gives higher yields (85% vs. 70%) but requires stricter moisture control .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization rates but may promote side reactions in acidic conditions .

Q. What design principles govern the development of bifunctional this compound derivatives for dual activity (e.g., antioxidant + anti-inflammatory)?

- Methodology :

- Scaffold hybridization : Attach nitric oxide-donating groups (e.g., nitrate esters) to the tetrahydroquinoline core to synergize antioxidant and vasodilatory effects .

- Computational modeling : Use DFT calculations to predict substituent effects on redox potential and binding affinity to Keap1 (Nrf2 regulator) .

Q. What experimental design considerations are critical for in vivo studies of this compound in neurodegenerative models?

- Protocol :

- Dosing regimen : Administer 10–50 mg/kg/day intraperitoneally for 14–28 days to balance bioavailability and toxicity in rats .

- Endpoint assays : Measure tyrosine hydroxylase (TH) levels via Western blot and motor coordination via rotarod tests, with sample sizes ≥10/group to ensure statistical power .

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNRDYQOHXQKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884081 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-58-9 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.